molecular formula C22H25ClN2O4 B2861870 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)acetic acid hydrochloride CAS No. 2172587-06-1

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)acetic acid hydrochloride

Cat. No.: B2861870
CAS No.: 2172587-06-1
M. Wt: 416.9
InChI Key: BTCHEPSUULSEDR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-1,4-diazepan-1-yl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4.ClH/c25-21(26)14-23-10-5-11-24(13-12-23)22(27)28-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20;/h1-4,6-9,20H,5,10-15H2,(H,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCHEPSUULSEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172587-06-1
Record name 2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,4-diazepan-1-yl)acetic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)acetic acid hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis, and various biological activities, including its effects on cellular mechanisms and potential therapeutic applications.

Structural Characteristics

The compound is characterized by its unique structure featuring a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The molecular formula is C21H24ClN2O4C_{21}H_{24}ClN_{2}O_{4}, with a molecular weight of 404.88 g/mol. The presence of the diazepane ring contributes to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Diazepane Ring : The initial step involves the cyclization of appropriate precursors to form the diazepane structure.
  • Fmoc Protection : The amine group in the diazepane is protected using Fmoc to facilitate further reactions.
  • Acetic Acid Attachment : The final step involves the conjugation of acetic acid to yield the target compound.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research has demonstrated that this compound may possess anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown that it can inhibit cell proliferation and promote cell cycle arrest in various cancer cell lines, including breast and prostate cancers . The mechanism appears to involve the modulation of apoptosis-related proteins such as Bcl-2 and caspases .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects attributed to compounds with similar structures. These compounds may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a related compound against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option .

Case Study 2: Anticancer Activity

In a recent experiment, a derivative of this compound was tested on MCF-7 breast cancer cells. The results revealed a dose-dependent decrease in cell viability with an IC50 value of 50 µM after 48 hours of treatment, indicating significant anticancer activity .

Research Findings Summary

Biological ActivityMechanismReferences
AntimicrobialDisruption of bacterial cell wall synthesis
AnticancerInduction of apoptosis via caspase activation
NeuroprotectiveReduction of oxidative stress

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)acetic acid hydrochloride
  • Molecular Formula : C22H25ClN2O4 (hydrochloride salt)
  • Molecular Weight : 416.91 g/mol
  • CAS No.: 82224-89-3 (hydrochloride form)

Structural Features :

  • Contains a 1,4-diazepane ring (7-membered, two nitrogen atoms) with an Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] protecting group and an acetic acid moiety. The hydrochloride salt enhances solubility and stability for synthetic applications .

Comparison with Structurally Similar Compounds

Piperazine Analogue: 2-[4-(Fmoc)piperazin-1-yl]acetic Acid

  • Molecular Formula : C22H24N2O4 (neutral form)
  • CAS No.: 180576-05-0
  • Key Differences: Replaces the 1,4-diazepane ring with a piperazine (6-membered ring), reducing conformational flexibility.
  • Applications : Similar R&D uses but less common in peptide synthesis due to smaller ring size .

Benzyloxycarbonyl-Diazepane Derivative

  • IUPAC Name : 2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((benzyloxy)carbonyl)-1,4-diazepan-2-yl)acetic acid
  • Molecular Formula : C30H30N2O6
  • CAS No.: 2177267-47-7
  • Key Differences :
    • Incorporates a benzyloxycarbonyl (Cbz) protecting group alongside Fmoc, enabling orthogonal protection strategies.
    • Increased molecular weight (514.57 g/mol) and lipophilicity, which may influence membrane permeability .

Allyl Ester Derivatives

  • Example: Allyl 2-((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride
  • CAS No.: 107407-62-5
  • Molecular Formula : C22H25ClN2O4
  • Key Differences :
    • Features an allyl ester group, which is cleavable under palladium-catalyzed conditions, offering versatility in synthetic pathways.
    • Retains hydrochloride salt for improved handling .

Substituted Phenyl Derivatives

  • Example: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid
  • CAS No.: 1260596-73-3
  • Molecular Formula: C24H21NO5
  • Key Differences :
    • Introduces a 4-methoxyphenyl group, enhancing aromatic interactions in target binding.
    • Chiral center (S-configuration) may influence biological activity, unlike the parent compound .

Comparative Data Table

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) CAS No. Key Features
Parent Compound (Hydrochloride) 1,4-Diazepane C22H25ClN2O4 416.91 82224-89-3 Fmoc-protected, HCl salt, peptide synthesis
Piperazine Analogue Piperazine C22H24N2O4 380.44 180576-05-0 Smaller ring, neutral form, R&D use
Benzyloxycarbonyl-Diazepane 1,4-Diazepane C30H30N2O6 514.57 2177267-47-7 Dual Fmoc/Cbz protection, orthogonal synthesis
Allyl Ester Derivative 1,4-Diazepane C22H25ClN2O4 416.91 107407-62-5 Allyl group for Pd-mediated cleavage, HCl salt
Substituted Phenyl Derivative 1,4-Diazepane C24H21NO5 403.43 1260596-73-3 4-Methoxyphenyl group, chiral center, enhanced receptor binding

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